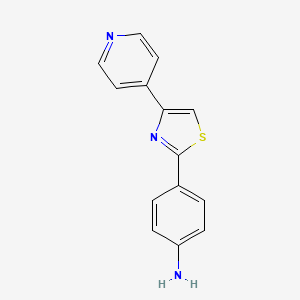
2-(4-Aminophenyl)-4-(4-pyridyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)-4-(4-pyridyl)thiazole is an organic compound that features a thiazole ring substituted with an aminophenyl group and a pyridyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole typically involves the condensation of 4-aminobenzaldehyde with 4-pyridylthioamide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyridyl group to a piperidyl group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidyl derivatives.
Substitution: Halogenated phenyl derivatives.
科学研究应用
2-(4-Aminophenyl)-4-(4-pyridyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
作用机制
The mechanism of action of 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
相似化合物的比较
- 2-(4-Aminophenyl)-4-(4-pyridyl)imidazole
- 2-(4-Aminophenyl)-4-(4-pyridyl)oxazole
- 2-(4-Aminophenyl)-4-(4-pyridyl)pyrazole
Comparison: 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic properties compared to imidazole, oxazole, and pyrazole analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors.
属性
分子式 |
C14H11N3S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC 名称 |
4-(4-pyridin-4-yl-1,3-thiazol-2-yl)aniline |
InChI |
InChI=1S/C14H11N3S/c15-12-3-1-11(2-4-12)14-17-13(9-18-14)10-5-7-16-8-6-10/h1-9H,15H2 |
InChI 键 |
BNYZGNWCDWUMSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=NC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


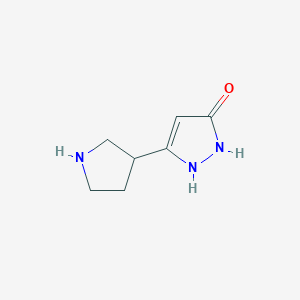
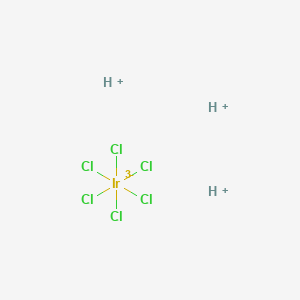
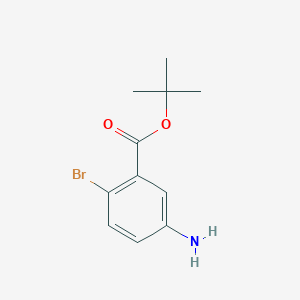
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)
![Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-](/img/structure/B12842052.png)
![tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
![1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione](/img/structure/B12842061.png)
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine](/img/structure/B12842070.png)
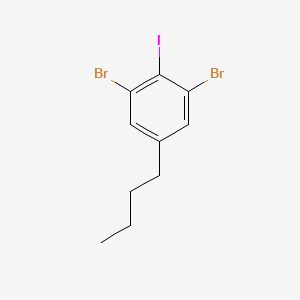
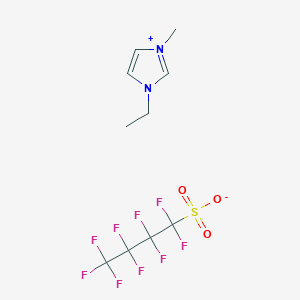
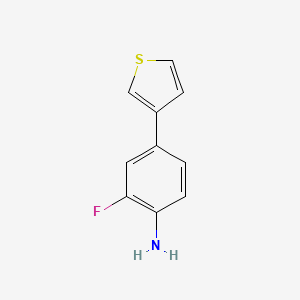
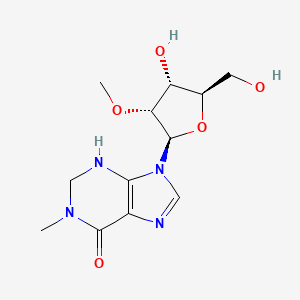
![(3AS,4R,6aS)-3-oxohexahydro-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12842108.png)
![Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate](/img/structure/B12842113.png)
